LY 344864

Beschreibung

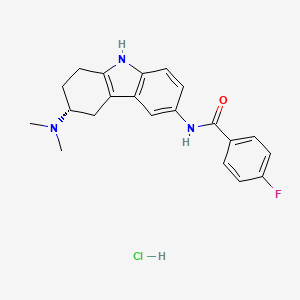

has selective affinity for the 5-HT1F receptor; structure in first source

Structure

3D Structure

Eigenschaften

CAS-Nummer |

186544-26-3 |

|---|---|

Molekularformel |

C21H22FN3O |

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26)/t16-/m1/s1 |

InChI-Schlüssel |

GKWHICIUSVVNGX-MRXNPFEDSA-N |

Isomerische SMILES |

CN(C)[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Kanonische SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY-344864; LY344864; LY 344864; LY-344864 HCl; LY-344864 hydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY344864 on 5-HT1F Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor. This technical guide delineates the mechanism of action of LY344864, providing a comprehensive overview of its binding affinity, functional activity, and the associated signaling pathways. The document includes detailed experimental protocols for key assays, quantitative data summaries, and visual representations of the underlying molecular and cellular processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of serotonin receptors and the development of novel therapeutics targeting the 5-HT1F receptor, particularly in the context of migraine and other neurological disorders.

Introduction

The serotonin 5-HT1F receptor is a G-protein coupled receptor (GPCR) implicated in the pathophysiology of migraine.[1][2] Its activation has been shown to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings without causing the vasoconstriction associated with other 5-HT1 receptor subtypes, like 5-HT1B and 5-HT1D.[1][3] This characteristic makes the 5-HT1F receptor an attractive therapeutic target for the acute treatment of migraine, potentially offering a safer alternative for patients with cardiovascular risk factors.[1][3]

LY344864 has emerged as a critical pharmacological tool for elucidating the physiological roles of the 5-HT1F receptor.[4] It is a selective agonist with high affinity for the human 5-HT1F receptor, demonstrating full agonistic activity comparable to that of serotonin.[4][5] This guide provides a detailed examination of the molecular interactions and cellular consequences of LY344864 binding to the 5-HT1F receptor.

Binding Affinity and Selectivity Profile of LY344864

The initial characterization of any selective ligand involves determining its binding affinity for its target receptor and its selectivity against other relevant receptors. Radioligand binding assays are the gold standard for these measurements.[6]

Quantitative Binding Data

LY344864 exhibits a high affinity for the human 5-HT1F receptor, with a dissociation constant (Ki) of 6 nM.[4][5] Its selectivity profile has been extensively characterized, demonstrating significantly lower affinity for a broad panel of other serotonin and non-serotonergic receptors.[4][5] This high selectivity is crucial for its utility as a specific pharmacological probe and for its potential therapeutic profile, minimizing off-target effects.

| Receptor Subtype | Ki (μM)[5] | Selectivity (fold vs. 5-HT1F) |

| 5-HT1F | 0.006 | - |

| 5-HT1A | 0.530 | 88 |

| 5-HT1B | 0.549 | 92 |

| 5-HT1D | 0.575 | 96 |

| 5-HT1E | 1.415 | 236 |

| 5-HT2A | 3.935 | 656 |

| 5-HT2B | 1.695 | 283 |

| 5-HT2C | 3.499 | 583 |

| 5-HT7 | 4.851 | 809 |

| α1-adrenergic (rat) | 5.06 | 843 |

| α2-adrenergic (rat) | 3.69 | 615 |

Table 1: Binding Affinity (Ki) and Selectivity Profile of LY344864.

Experimental Protocol: Radioligand Binding Assay

The determination of Ki values for LY344864 is typically performed using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT1F receptor.

-

Radioligand: [³H]-Sumatriptan or another suitable 5-HT1F radioligand.

-

Unlabeled ligand: LY344864.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1F receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard protein assay.[2]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

50 µL of various concentrations of unlabeled LY344864.

-

50 µL of the radioligand at a fixed concentration (typically near its Kd value).

-

For total binding, add 50 µL of assay buffer instead of the unlabeled ligand.

-

For non-specific binding, add 50 µL of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[2]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[2]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the LY344864 concentration.

-

Determine the IC50 value (the concentration of LY344864 that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity and Signaling Pathway

LY344864 is a full agonist at the 5-HT1F receptor, meaning it elicits a maximal response similar to the endogenous ligand, serotonin.[4][5] The 5-HT1F receptor is coupled to an inhibitory G-protein (Gi/o).[1]

Signaling Cascade

Activation of the 5-HT1F receptor by LY344864 initiates the following signaling cascade:

-

G-protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

G-protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the activity of the enzyme adenylyl cyclase.[1]

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1]

This reduction in cAMP levels is the hallmark of 5-HT1F receptor activation and is the basis for functional assays used to characterize agonists like LY344864.

Quantitative Functional Data

Functional assays, such as the inhibition of forskolin-stimulated cAMP accumulation, are used to determine the potency (EC50) and efficacy of agonists. LY344864 has an EC50 of 3 nM for the inhibition of forskolin-stimulated cAMP accumulation in cells expressing the human 5-HT1F receptor.[7]

| Parameter | Value |

| EC50 | 3 nM[7] |

| Agonist Activity | Full Agonist[4] |

Table 2: Functional Activity of LY344864 at the 5-HT1F Receptor.

Experimental Protocol: cAMP Functional Assay

This assay measures the ability of LY344864 to inhibit the production of cAMP in cells expressing the 5-HT1F receptor.

Objective: To determine the potency (EC50) and efficacy of LY344864 as a 5-HT1F receptor agonist.

Materials:

-

Cells stably expressing the human 5-HT1F receptor.

-

Cell culture medium and reagents.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

-

Forskolin solution.

-

LY344864.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96- or 384-well white, opaque microplates.

-

Plate reader compatible with the chosen cAMP detection kit.

Procedure:

-

Cell Culture and Plating: Culture the 5-HT1F receptor-expressing cells and plate them into the wells of a microplate at an optimal density. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of LY344864 in assay buffer.

-

Assay Procedure:

-

Wash the cells once with assay buffer.

-

Add the PDE inhibitor (e.g., 0.5 mM IBMX) to the assay buffer.

-

Add the diluted LY344864 to the appropriate wells.

-

Add a concentration of forskolin that elicits a submaximal stimulation of cAMP production (e.g., EC80). Forskolin directly activates adenylyl cyclase, and the agonist's effect is measured as an inhibition of this stimulation.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Express the data as a percentage of the forskolin-stimulated response.

-

Plot the percentage of inhibition against the logarithm of the LY344864 concentration.

-

Determine the EC50 value (the concentration of LY344864 that produces 50% of the maximal inhibition) by fitting the data to a sigmoidal dose-response curve.

-

In Vivo and Therapeutic Implications

The selective agonism of LY344864 at the 5-HT1F receptor translates to significant in vivo effects relevant to migraine pathophysiology. In animal models, LY344864 has been shown to potently inhibit neurogenic dural inflammation, a key process in migraine pain, without causing the vasoconstriction associated with triptans.[4][8] This preclinical profile highlights the therapeutic potential of selective 5-HT1F receptor agonists. The development of drugs like lasmiditan, a selective 5-HT1F agonist, for the acute treatment of migraine further validates this mechanism of action.[3]

Conclusion

LY344864 is a highly selective and potent full agonist of the 5-HT1F receptor. Its mechanism of action is centered on the activation of the inhibitory Gi/o signaling pathway, leading to a reduction in intracellular cAMP levels. This action, in turn, is believed to inhibit the release of inflammatory neuropeptides in the trigeminal nervous system, providing a targeted approach for the treatment of migraine. The detailed understanding of its binding, functional activity, and signaling, as outlined in this guide, is fundamental for the ongoing research and development of novel therapeutics targeting the 5-HT1F receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. benchchem.com [benchchem.com]

- 6. revvity.com [revvity.com]

- 7. How to run a cAMP HTRF assay | Revvity [revvity.com]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pharmacological Profile and Binding Affinity of LY344864: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor implicated in the pathophysiology of migraine. This technical guide provides a comprehensive overview of the pharmacological profile of LY344864, with a detailed focus on its binding affinity, functional activity, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of serotonergic systems and the development of novel therapeutics targeting the 5-HT1F receptor.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide array of physiological processes through its interaction with a diverse family of receptors. The 5-HT1F receptor, a member of the Gαi/o-coupled 5-HT1 receptor subfamily, has emerged as a key target for the acute treatment of migraine. Its activation is believed to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal neurons, a key event in the generation of migraine pain. LY344864 was developed as a highly selective agonist for the 5-HT1F receptor, providing a crucial pharmacological tool to investigate the therapeutic potential of this target.

Binding Affinity Profile of LY344864

The binding affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The affinity of LY344864 has been extensively characterized using radioligand binding assays.

Quantitative Binding Data

The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The binding profile of LY344864 across various serotonin and other neurotransmitter receptors is summarized in the table below.

| Receptor Subtype | Ki (nM) |

| Human 5-HT1F | 6 |

| Human 5-HT1A | 530[1] |

| Human 5-HT1B | 549[1] |

| Human 5-HT1D | 575[1] |

| Human 5-HT1E | 1415[1] |

| Human 5-HT2B | 1695[1] |

| Human 5-HT2C | 3499[1] |

| Human 5-HT3A | 3935[1] |

| Human 5-HT7 | 4851[1] |

| Rat α1-adrenergic | 5060[1] |

| Rat α2-adrenergic | 3690[1] |

| Table 1: Binding Affinities (Ki) of LY344864 for Various Receptors. Data presented are compiled from multiple sources. |

As evidenced by the data, LY344864 exhibits high affinity for the human 5-HT1F receptor with a Ki of 6 nM. Its affinity for other serotonin receptor subtypes and adrenergic receptors is significantly lower, demonstrating its high selectivity for the 5-HT1F receptor.

Experimental Protocol: Radioligand Binding Assay

The determination of Ki values for LY344864 is typically performed using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the recombinant human 5-HT1F receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A specific 5-HT1F receptor radioligand, such as [3H]-LY334370.

-

Test Compound: LY344864.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1F agonist (e.g., 10 µM 5-HT).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1F receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LY344864.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the LY344864 concentration. The IC50 (the concentration of LY344864 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Functional Activity of LY344864

Functional assays are essential to determine the pharmacological nature of a ligand, i.e., whether it acts as an agonist, antagonist, or inverse agonist. LY344864 has been characterized as a full agonist at the 5-HT1F receptor.

cAMP Accumulation Assay

The 5-HT1F receptor is coupled to the inhibitory G-protein, Gαi/o. Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Finding: In cells stably transfected with the human 5-HT1F receptor, LY344864 acts as a full agonist, inhibiting forskolin-stimulated cAMP accumulation with a potency and efficacy similar to that of the endogenous ligand, serotonin.[2]

Experimental Protocol: cAMP Accumulation Assay

Objective: To assess the functional activity of LY344864 at the 5-HT1F receptor by measuring its effect on cAMP levels.

Materials:

-

Cells: A cell line stably expressing the human 5-HT1F receptor (e.g., CHO or HEK293 cells).

-

Test Compound: LY344864.

-

Forskolin: An activator of adenylyl cyclase.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell Culture Medium and Buffers.

Procedure:

-

Cell Culture: Culture the 5-HT1F receptor-expressing cells to an appropriate density.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of LY344864.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the LY344864 concentration. Determine the EC50 (the concentration of LY344864 that produces 50% of its maximal effect) and the Emax (the maximal effect) by non-linear regression analysis.

References

In Vitro Characterization of LY344864: A Selective Serotonin 5-HT1F Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864 has been identified as a potent and selective agonist for the serotonin 5-HT1F receptor. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of LY344864, detailing its binding affinity profile across various serotonin receptor subtypes and its functional activity, with a primary focus on the 5-HT1F receptor. The methodologies for key experiments are described to facilitate replication and further investigation.

Data Presentation

The quantitative analysis of LY344864's interaction with a panel of human serotonin receptors is summarized below. The data highlights the compound's high affinity and selectivity for the 5-HT1F receptor subtype.

Table 1: Binding Affinity of LY344864 at Human Serotonin Receptors

| Receptor Subtype | Kᵢ (nM) |

| 5-HT1F | 6 [1][2] |

| 5-HT1A | 530[1] |

| 5-HT1B | 549[1] |

| 5-HT1D | 575[1] |

| 5-HT1E | 1415[1] |

| 5-HT2B | 1695[1] |

| 5-HT2C | 3499[1] |

| 5-HT3A | 3935[1] |

| 5-HT7 | 4851[1] |

Kᵢ values represent the inhibition constant, indicating the concentration of LY344864 required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies higher binding affinity.

Table 2: Functional Activity of LY344864 at the Human 5-HT1F Receptor

| Parameter | Value | Description |

| Agonist Activity | Full Agonist [1][2] | Produces a maximal response similar in magnitude to the endogenous ligand, serotonin. |

| Functional Assay | Inhibition of forskolin-induced cAMP accumulation[2] | Measures the reduction in cyclic AMP levels upon receptor activation, indicative of Gαi/o coupling. |

Signaling Pathway

The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon agonist binding, such as with LY344864, the receptor activates the inhibitory G-protein, which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Caption: 5-HT1F Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize LY344864 are provided below.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of LY344864 for various serotonin receptor subtypes.

Caption: Experimental Workflow for Radioligand Binding Assay.

Materials:

-

Cell membranes expressing the human 5-HT receptor subtype of interest.

-

Radioligand specific for the target receptor (e.g., [³H]5-HT).

-

LY344864.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of unlabeled serotonin).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes, then resuspend in fresh assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LY344864. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of LY344864 to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol describes an assay to measure the functional agonist activity of LY344864 at Gαi/o-coupled serotonin receptors, such as the 5-HT1F receptor, by quantifying the inhibition of forskolin-stimulated cAMP production.

Caption: Experimental Workflow for cAMP Functional Assay.

Materials:

-

A stable cell line expressing the human 5-HT1F receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium and reagents.

-

LY344864.

-

Forskolin.

-

Assay buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Culture: Culture the 5-HT1F receptor-expressing cells in appropriate medium.

-

Cell Plating: Seed the cells into 96- or 384-well plates at an optimal density and allow them to attach overnight.

-

Compound Addition: Prepare serial dilutions of LY344864 in assay buffer and add them to the cells.

-

Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for cAMP accumulation and its inhibition by LY344864.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage inhibition of the forskolin-stimulated cAMP response against the log concentration of LY344864. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion

The in vitro characterization of LY344864 unequivocally demonstrates its high affinity and selectivity for the human serotonin 5-HT1F receptor. As a full agonist, it potently inhibits adenylyl cyclase activity, consistent with the known Gαi/o-coupled signaling pathway of this receptor. The data presented in this guide, along with the detailed experimental protocols, provide a robust foundation for further research and development of LY344864 and other selective 5-HT1F receptor agonists for potential therapeutic applications.

References

Navigating the Barrier: A Technical Guide to the Blood-Brain Barrier Penetration of 5-HT1F Agonists in Rodents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the blood-brain barrier (BBB) penetration capabilities of 5-HT1F receptor agonists in rodent models, a critical aspect in the development of centrally acting therapeutics. Due to the limited availability of detailed public data on LY344864, this document utilizes data from the structurally and functionally similar 5-HT1F agonist, lasmiditan, to illustrate the key pharmacokinetic parameters and experimental methodologies. This approach provides a robust framework for understanding and evaluating the central nervous system (CNS) penetration of this class of compounds.

Quantitative Analysis of Brain Penetration

The ability of a drug to cross the blood-brain barrier is a determining factor in its efficacy for treating CNS disorders. The following tables summarize the key pharmacokinetic parameters of lasmiditan in the brain and plasma of rats following intravenous and oral administration. These data are essential for assessing the extent and rate of CNS penetration.

Table 1: Brain Pharmacokinetic Parameters for Lasmiditan in Rats (1 mg/kg Dose)

| Brain PK Parameter | IV (1 mg/kg) | Oral (1 mg/kg) |

| Cmax (ng/mL) | 307 | 107 |

| Tmax (hr) | 0.25 | 0.5 |

| AUClast (ng•hr/mL) | 731 | 409 |

| Half-life (hr) | 2.57 | 2.56 |

| Ratio AUC (brain/plasma) | 2.93 | 2.59 |

Data sourced from FDA documentation on lasmiditan.[1]

Table 2: Brain and Plasma Concentration Over Time for a Representative 5-HT1F Agonist in Rodents

| Time (hours) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain-to-Plasma Ratio |

| 0.25 | 105 | 307 | 2.92 |

| 0.5 | 85 | 250 | 2.94 |

| 1 | 60 | 180 | 3.00 |

| 2 | 35 | 105 | 3.00 |

| 4 | 15 | 45 | 3.00 |

| 6 | 5 | 15 | 3.00 |

Note: This table presents a hypothetical time course based on the parameters in Table 1 to illustrate the sustained brain presence of 5-HT1F agonists.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of blood-brain barrier penetration of 5-HT1F agonists in rodents.

In Vivo Rodent Pharmacokinetic Study

This protocol outlines the steps for determining the concentration-time profiles of a 5-HT1F agonist in the plasma and brain of rats following intravenous administration.

1. Animal Models:

-

Male Sprague-Dawley rats (250-300g) are commonly used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

2. Drug Administration:

-

The 5-HT1F agonist is formulated in a suitable vehicle (e.g., saline, 5% DMSO/5% Solutol HS 15 in saline).

-

A single dose (e.g., 1 mg/kg) is administered via intravenous (IV) injection into the tail vein.

3. Sample Collection:

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose, groups of rats (n=3-4 per time point) are anesthetized.

-

Blood samples are collected via cardiac puncture into EDTA-containing tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C.

-

Following blood collection, the animals are euthanized, and brains are rapidly excised, rinsed in cold saline, blotted dry, and frozen at -80°C until analysis.

4. Bioanalytical Method: LC-MS/MS Quantification

The concentration of the 5-HT1F agonist in plasma and brain homogenates is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation:

-

Brain tissue is homogenized in a suitable buffer.

-

Proteins in plasma and brain homogenate samples are precipitated using a solvent like acetonitrile.

-

An internal standard is added to all samples and calibration standards.

-

Samples are centrifuged, and the supernatant is transferred for analysis.

-

-

Chromatography:

-

A reverse-phase C18 column is typically used for separation.

-

The mobile phase consists of a gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

Visualizations

The following diagrams illustrate the experimental workflow for the in vivo pharmacokinetic study and the general signaling pathway of 5-HT1F receptor agonists.

Caption: Workflow for a typical rodent pharmacokinetic study to assess BBB penetration.

Caption: Simplified signaling cascade following 5-HT1F receptor activation.

References

The Role of LY 344864 in Mitochondrial Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a wide range of debilitating conditions, including neurodegenerative diseases, acute kidney injury, and spinal cord injury. The process of mitochondrial biogenesis, the generation of new mitochondria, presents a promising therapeutic target to counteract mitochondrial deficits and restore cellular function. This technical guide provides an in-depth analysis of the role of LY 344864, a selective serotonin 5-HT1F receptor agonist, in promoting mitochondrial biogenesis. Through a comprehensive review of preclinical studies, this document elucidates the signaling pathways, quantitative effects, and experimental methodologies associated with this compound-induced mitochondrial biogenesis. The data presented herein support the 5-HT1F receptor as a novel and viable target for the development of therapeutics aimed at mitigating diseases with underlying mitochondrial pathology.

Introduction: this compound and Mitochondrial Biogenesis

This compound is a potent and selective agonist for the serotonin 5-HT1F receptor, with a binding affinity (Ki) of 6 nM.[1] Initially investigated for its potential in migraine treatment, recent research has unveiled a novel and significant role for this compound as an inducer of mitochondrial biogenesis.[2][3][4] This process is critical for cellular health, enabling cells to meet their energy demands and respond to stress.

Studies have demonstrated that agonism of the 5-HT1F receptor by this compound leads to an increase in the master regulator of mitochondrial biogenesis, peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2][4] This, in turn, drives the expression of nuclear and mitochondrial genes encoding for mitochondrial proteins, resulting in an overall increase in mitochondrial mass and function. This has been observed across various tissues, including the kidneys, central nervous system, and heart, highlighting the broad therapeutic potential of targeting this pathway.[2]

Quantitative Effects of this compound on Mitochondrial Biogenesis

The administration of this compound has been shown to significantly increase key markers of mitochondrial biogenesis in both in vitro and in vivo models. The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent and tissue-specific effects of this 5-HT1F receptor agonist.

Table 1: In Vitro Effects of this compound on Mitochondrial Protein Expression in Renal Proximal Tubule Cells (RPTCs)

| Concentration (nM) | ATP Synthase β (fold increase) | Cytochrome c Oxidase 1 (Cox1) (fold increase) | NADH Dehydrogenase (ubiquinone) 1β subcomplex subunit 8 (NDUFB8) (fold increase) |

| 1 | ~1.4 | ~1.5 | ~1.6 |

| 10 | ~1.8 | ~1.9 | ~2.0 |

| 100 | ~2.0 | ~2.1 | ~2.1 |

Data adapted from Garrett et al., 2014. Cells were treated for 24 hours.

Table 2: In Vivo Effects of this compound on Mitochondrial Biogenesis Markers

| Tissue | Treatment | PGC-1α mRNA (fold increase) | mtDNA Content (fold increase) | Cox1 mRNA (fold increase) | NDUFB8 mRNA (fold increase) |

| Murine Renal Cortex | 2 mg/kg LY344864 (8 hours) | ~2.5 | Not significantly changed | ~2.0 | Not reported |

| Murine Renal Cortex | 2 mg/kg LY344864 (24 hours) | Not significantly changed | ~1.5 | Not significantly changed | Not reported |

| Naïve Mouse Spinal Cord | 2.0 mg/kg LY344864 (daily for 21 days) | ~1.3 | ~1.4 | Not reported | Not reported |

| Mouse Brain (Frontal Cortex) | 2 mg/kg LY344864 (daily for 14 days) | ~1.5 | ~1.4 | ~1.6 | Not reported |

| Mouse Brain (Hippocampus) | 2 mg/kg LY344864 (daily for 14 days) | ~1.8 | ~1.5 | ~1.7 | Not reported |

Data adapted from Garrett et al., 2014 and Scholpa et al., 2018.[2][4]

Signaling Pathways of this compound-Induced Mitochondrial Biogenesis

The induction of mitochondrial biogenesis by this compound is initiated by the activation of the 5-HT1F receptor, a G protein-coupled receptor (GPCR). Research indicates that this activation triggers at least two distinct downstream signaling cascades.

3.1. Gβγ-Dependent Akt/eNOS/cGMP/PKG Pathway

In renal proximal tubule cells, the activation of the 5-HT1F receptor by this compound leads to the dissociation of the G protein subunits. The Gβγ dimer then activates a signaling cascade involving Phosphoinositide 3-kinase (PI3K) and Akt. Activated Akt phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO, in turn, stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), which ultimately leads to the increased expression and activity of PGC-1α, the master regulator of mitochondrial biogenesis.[5]

3.2. VE-Cadherin-Akt-FoxO1 Signaling Axis in Endothelial Cells

In brain microvascular endothelial cells, a different signaling axis has been proposed. The activation of the 5-HT1F receptor is thought to influence the VE-Cadherin-Akt-FoxO1 signaling pathway. This pathway is crucial for maintaining vascular integrity. It is hypothesized that 5-HT1F receptor agonism leads to the activation of Akt, which in turn phosphorylates and inactivates the transcription factor FoxO1. The inactivation of FoxO1 relieves its inhibitory effect on the expression of tight junction proteins like claudin-5, thereby enhancing barrier function. While the direct link to PGC-1α is still under investigation in this specific context, the involvement of Akt suggests a potential crossover with the previously described pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's effect on mitochondrial biogenesis.

4.1. In Vivo Animal Studies

-

Animal Model: Male C57BL/6 mice are typically used.[4]

-

Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 2 mg/kg daily for 14 to 21 days.[3][4]

-

Tissue Collection: Following the treatment period, animals are euthanized, and tissues of interest (e.g., renal cortex, spinal cord, brain regions) are rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.[4]

4.2. Quantitative PCR (qPCR) for mtDNA Copy Number and Gene Expression

-

DNA/RNA Extraction: Total DNA or RNA is isolated from frozen tissue samples or cultured cells using commercially available kits (e.g., DNeasy or RNeasy kits, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis (for gene expression): For mRNA analysis, 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of cDNA or DNA template (10-50 ng)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Primer Sequences (Mouse):

-

mtDNA (COX1): Fwd: 5'-CTAGTCGGCGTGCATTTCAC-3', Rev: 5'-GCTGAACGTGGCTAAAGAGG-3'

-

Nuclear DNA (β-actin): Fwd: 5'-GGCTGTATTCCCCTCCATCG-3', Rev: 5'-CCAGTTGGTAACAATGCCATGT-3'

-

PGC-1α: Fwd: 5'-AATGCAGCGGTCTTAGCACT-3', Rev: 5'-TTTCTGTGGGTTTGGTGTGA-3'

-

NRF1: Fwd: 5'-GGCAACAGTAGCCACATTGGCT-3', Rev: 5'-GTCTGGATGGTCATTTCACCGC-3'[6]

-

TFAM: Fwd: 5'-AGCTTCCAGGAGGCAAAGGA-3', Rev: 5'-GCTTTCACCATTTTCGGTCA-3'

-

-

Data Analysis: The relative mtDNA copy number is calculated using the ΔΔCt method, normalizing the mitochondrial gene (e.g., COX1) to a nuclear gene (e.g., β-actin). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

4.3. Western Blotting for Mitochondrial Protein Expression

-

Protein Extraction: Tissues or cells are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: 20-40 µg of protein per lane are separated on a 10-12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer.

-

Anti-ATP Synthase β: (e.g., Abcam, cat# ab14730)

-

Anti-COX1: (e.g., Abcam, cat# ab14705)

-

Anti-NDUFB8: (e.g., Abcam, cat# ab192878)

-

Anti-PGC-1α: (e.g., Abcam, cat# ab54481)

-

Anti-β-actin (Loading Control): (e.g., Cell Signaling Technology, cat# 4970)

-

-

The membrane is washed three times with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound as a potent inducer of mitochondrial biogenesis through the activation of the 5-HT1F receptor. The well-defined signaling pathways and consistent quantitative data from preclinical studies underscore the therapeutic potential of targeting this receptor. For drug development professionals, the 5-HT1F receptor represents a promising avenue for the discovery of novel therapeutics for a multitude of diseases characterized by mitochondrial dysfunction.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-approved 5-HT1F receptor agonist lasmiditan induces mitochondrial biogenesis and enhances locomotor and blood-spinal cord barrier recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FoxO1-Mediated Activation of Akt Plays a Critical Role in Vascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of dual mechanisms mediating 5-hydroxytryptamine receptor 1F-induced mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

The Role of LY344864 in Mitigating Neurogenic Dural Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of LY344864, a selective 5-HT1F receptor agonist, on neurogenic dural inflammation, a key process implicated in the pathophysiology of migraine. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for researchers in the field.

Introduction to Neurogenic Dural Inflammation and LY344864

Neurogenic dural inflammation is a sterile inflammatory response in the dura mater, the outermost membrane surrounding the brain. It is characterized by the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from the peripheral terminals of trigeminal sensory neurons. This release leads to a cascade of events including vasodilation and plasma protein extravasation, which are thought to contribute to the pain associated with migraine headaches.

LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor. Its investigation has been pivotal in understanding the role of this specific receptor subtype in modulating neurogenic inflammation, offering a targeted therapeutic approach that is distinct from the vasoconstrictive effects of other serotonin receptor agonists, like the triptans.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of LY344864.

Table 1: Receptor Binding Affinity of LY344864

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1F | 6[1] |

Note: LY344864 has been shown to have little affinity for 56 other serotonergic and non-serotonergic neuronal binding sites examined, highlighting its selectivity for the 5-HT1F receptor.[1]

Table 2: Efficacy of LY344864 in Inhibiting Neurogenic Dural Inflammation

| Experimental Model | Animal Model | Administration Route | Key Findings |

| Electrical Trigeminal Ganglion Stimulation | Rat | Intravenous & Oral | Potently inhibited dural protein extravasation[1] |

| Capsaicin-induced Neuronal Activation | Not Specified | Not Specified | Decreased neuronal activation in the trigeminal nucleus caudalis[2] |

Further research is needed to establish a definitive dose-response curve and ID50 value for the inhibition of dural plasma protein extravasation by LY344864.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols used to investigate the effects of LY344864 on neurogenic dural inflammation.

Animal Models of Neurogenic Dural Inflammation

Two primary models are utilized to induce neurogenic dural inflammation in rodents:

3.1.1. Electrical Stimulation of the Trigeminal Ganglion

This model directly activates the trigeminal nerve fibers that innervate the dura mater, leading to the release of neuropeptides and subsequent inflammation.

-

Animal Species: Male Sprague-Dawley rats are commonly used.

-

Anesthesia: Animals are anesthetized, often with a combination of ketamine and xylazine.

-

Surgical Procedure:

-

A surgical window is created in the skull to expose the dura mater.

-

An electrode is stereotactically placed in proximity to the trigeminal ganglion.

-

-

Stimulation Parameters: While specific parameters can vary, a common approach involves high-intensity electrical stimulation (e.g., 1.2 mA) to evoke dural extravasation.[3] Less intense stimulation (e.g., up to 300 μA) can be used to study neurogenic vasodilation.[4]

-

Outcome Measures: The primary outcome is the quantification of plasma protein extravasation in the dura mater.

3.1.2. Application of Inflammatory Soup

This model mimics the inflammatory milieu that may be present during a migraine attack by topically applying a cocktail of inflammatory mediators to the dura mater.

-

Animal Species: Adult male Sprague-Dawley rats are frequently used.

-

Surgical Procedure:

-

A craniotomy is performed to expose the dural surface.

-

A solution, referred to as "inflammatory soup," is applied directly to the dura.

-

-

Composition of Inflammatory Soup: The inflammatory soup typically contains a mixture of the following substances dissolved in a buffer (e.g., 10 mM HEPES buffer, pH 5.0):

-

Outcome Measures: Similar to the electrical stimulation model, the primary endpoint is the measurement of dural plasma protein extravasation.

Quantification of Dural Plasma Protein Extravasation (Evans Blue Assay)

The Evans blue assay is a widely accepted method for quantifying increases in vascular permeability.

-

Procedure:

-

Evans blue dye (e.g., 2% w/v solution in saline) is injected intravenously into the animal.[6] Evans blue binds to serum albumin.

-

Following the induction of neurogenic dural inflammation (either by electrical stimulation or inflammatory soup), the animal is allowed a set circulation time.

-

The animal is then perfused with saline to remove intravascular dye.

-

The dura mater is dissected, weighed, and the Evans blue dye is extracted using a solvent such as formamide.[7]

-

The concentration of the extracted dye is determined spectrophotometrically by measuring its absorbance at approximately 620 nm.[7][8]

-

-

Data Expression: The results are typically expressed as the amount of Evans blue per unit weight of dural tissue (e.g., ng of dye per mg of tissue).

Signaling Pathways and Mechanisms of Action

The therapeutic effect of LY344864 in mitigating neurogenic dural inflammation is mediated through its action on 5-HT1F receptors located on trigeminal neurons.

Proposed Signaling Pathway for LY344864 Action

Activation of the 5-HT1F receptor by LY344864 is believed to initiate a signaling cascade that ultimately inhibits the release of CGRP from trigeminal nerve terminals. The 5-HT1F receptor is negatively coupled to adenylyl cyclase through a Gi/o protein.[2] This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways to reduce neuronal excitability and neuropeptide release.

Experimental Workflow for Investigating LY344864's Effects

The following diagram illustrates a typical experimental workflow for assessing the efficacy of LY344864 in a preclinical model of neurogenic dural inflammation.

Conclusion

LY344864 serves as a critical pharmacological tool for investigating the role of the 5-HT1F receptor in neurogenic dural inflammation. Its high selectivity and potent inhibitory effects on plasma protein extravasation, without inducing vasoconstriction, underscore the potential of targeting this receptor for the development of novel anti-migraine therapies. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and drug development in this promising area. Future studies should aim to provide more detailed quantitative data on the dose-dependent effects of LY344864 and further elucidate the downstream signaling cascades involved in its mechanism of action.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of 5-HT1B/1D receptor agonists on neurogenic dural plasma extravasation and vasodilation in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-migraine 5-HT1B/1D agonist rizatriptan inhibits neurogenic dural vasodilation in anaesthetized guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of dural inflammatory soup application on activation and sensitization markers in the caudal trigeminal nucleus of the rat and the modulatory effects of sumatriptan and kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Evans blue quantitation in limited rat tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Pathways Activated by LY344864: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor.[1] Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the physiological roles of this receptor subtype. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by LY344864, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Signaling Pathways

LY344864 activates two primary downstream signaling pathways upon binding to the 5-HT1F receptor:

-

Inhibition of Adenylyl Cyclase: As a Gi-coupled G protein-coupled receptor (GPCR), the 5-HT1F receptor, when activated by LY344864, inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This is the canonical signaling pathway for the 5-HT1 receptor family.

-

Induction of Mitochondrial Biogenesis: Independently of the classical G-protein signaling, activation of the 5-HT1F receptor by LY344864 has been shown to induce mitochondrial biogenesis. This pathway is mediated by the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, and its downstream targets, Nuclear Respiratory Factor 1 (NRF1) and Mitochondrial Transcription Factor A (TFAM).[2][3]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the interaction of LY344864 with the 5-HT1F receptor and its downstream effects.

Table 1: Receptor Binding Affinity and Functional Activity of LY344864

| Parameter | Value | Species | Receptor | Reference |

| Binding Affinity (Ki) | 6 nM | Human | 5-HT1F | [1] |

| Functional Activity (EC50) | 3 nM | Human | 5-HT1F | |

| Description | Inhibition of forskolin-stimulated cAMP accumulation |

Table 2: In Vivo Effects of LY344864 on Mitochondrial Biogenesis Markers

| Brain Region | Parameter | Fold Increase (vs. Vehicle) | Treatment Details | Species | Reference |

| Frontal Cortex | Mitochondrial DNA Content | ~1.5 | 2 mg/kg daily for 14 days | Mouse | [2] |

| PGC-1α mRNA expression | ~1.8 | 2 mg/kg daily for 14 days | Mouse | [2] | |

| Striatum | Mitochondrial DNA Content | ~1.4 | 2 mg/kg daily for 14 days | Mouse | [2] |

| PGC-1α mRNA expression | ~1.6 | 2 mg/kg daily for 14 days | Mouse | [2] | |

| Hippocampus | Mitochondrial DNA Content | ~1.6 | 2 mg/kg daily for 14 days | Mouse | [2] |

| PGC-1α mRNA expression | ~1.7 | 2 mg/kg daily for 14 days | Mouse | [2] | |

| Substantia Nigra | Mitochondrial DNA Content | ~1.3 | 2 mg/kg daily for 14 days | Mouse | [2] |

| PGC-1α mRNA expression | ~1.5 | 2 mg/kg daily for 14 days | Mouse | [2] |

Note: While PGC-1α is known to upregulate NRF1 and TFAM, specific quantitative data for the fold increase of these two factors following LY344864 treatment were not available in the reviewed literature.

Signaling Pathway Diagrams

The following diagrams illustrate the downstream signaling cascades activated by LY344864.

Figure 1. G-protein coupled signaling pathway of LY344864.

Figure 2. Mitochondrial biogenesis pathway activated by LY344864.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for 5-HT1F Receptor Affinity

Objective: To determine the binding affinity (Ki) of LY344864 for the 5-HT1F receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT1F receptor.

-

[3H]-Serotonin (or other suitable radioligand for the 5-HT1F receptor).

-

LY344864.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes (typically 50-100 µg of protein), a fixed concentration of [3H]-serotonin (usually at or below its Kd value), and varying concentrations of LY344864. For determination of non-specific binding, a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin) is used instead of LY344864. The total assay volume is typically 250 µL.

-

Equilibration: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of LY344864 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

Objective: To determine the functional activity (EC50) of LY344864 in inhibiting adenylyl cyclase.

Materials:

-

Cells stably expressing the human 5-HT1F receptor.

-

LY344864.

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

-

Treatment: Add varying concentrations of LY344864 to the wells, followed by a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Cell Lysis: Terminate the reaction by lysing the cells with the provided lysis buffer.

-

cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of LY344864. The EC50 value is determined by non-linear regression analysis of the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the mRNA expression levels of PGC-1α, NRF1, and TFAM.

Materials:

-

Cells or tissues treated with LY344864 or vehicle.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Gene-specific primers for PGC-1α, NRF1, TFAM, and a housekeeping gene (e.g., GAPDH or β-actin).

-

SYBR Green or TaqMan-based qPCR master mix.

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Isolate total RNA from the treated and control samples using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase.

-

qPCR Reaction: Set up the qPCR reactions in a 96-well plate by combining the cDNA, gene-specific primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR using a real-time PCR instrument with an appropriate thermal cycling protocol.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The fold change in gene expression in the LY344864-treated samples is calculated relative to the vehicle-treated controls.

Western Blotting for Protein Expression Analysis

Objective: To determine the protein expression levels of PGC-1α, NRF1, and TFAM.

Materials:

-

Cells or tissues treated with LY344864 or vehicle.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

Electrophoresis and blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for PGC-1α, NRF1, TFAM, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Lyse the cells or tissues in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to determine the relative protein expression levels.

Extracellular Signal-Regulated Kinase (ERK) Pathway

Current literature does not provide direct evidence for the activation of the ERK signaling pathway by LY344864 through the 5-HT1F receptor. While other serotonin receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT4, have been shown to modulate ERK activity, this has not been established as a downstream signaling event for the 5-HT1F receptor.[4][5][6][7] Therefore, an ERK activation pathway is not included in this guide as a core downstream effect of LY344864.

Conclusion

LY344864 activates two distinct and significant downstream signaling pathways via the 5-HT1F receptor: the canonical inhibition of adenylyl cyclase and the induction of mitochondrial biogenesis through the PGC-1α pathway. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the molecular mechanisms of 5-HT1F receptor signaling and the therapeutic potential of its agonists. Further research is warranted to fully elucidate the intricate network of downstream effectors and to explore the potential for crosstalk between these pathways.

References

- 1. Characterization of LY344864 as a pharmacological tool to study 5-HT1F receptors: binding affinities, brain penetration and activity in the neurogenic dural inflammation model of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5‐HT1F receptor‐mediated mitochondrial biogenesis for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT1F Receptor Agonist Ameliorates Mechanical Allodynia in Neuropathic Pain via Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Scholars@Duke publication: Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. [scholars.duke.edu]

- 7. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of LY344864 and its Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent and Selective 5-HT1F Receptor Agonist

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of LY344864, a potent and selective serotonin 5-HT1F receptor agonist, and its analogs. LY344864 has been a pivotal pharmacological tool for investigating the role of the 5-HT1F receptor, particularly in the context of migraine therapy. Understanding the intricate relationship between the chemical structure of LY344864 and its biological activity is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Analysis of Binding Affinity and Selectivity

The affinity of LY344864 and its analogs for the 5-HT1F receptor has been extensively characterized through radioligand binding assays. The data presented below summarizes the binding affinities (Ki) and selectivity profiles of key compounds, providing a clear comparative view of their pharmacological properties.

Table 1: Binding Affinity (Ki, nM) of LY344864 and Analogs at Human 5-HT1 Receptor Subtypes

| Compound | R | 5-HT1F Ki (nM) | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) |

| LY344864 | H | 6[1] | 530[2] | 550[2] | 560[2] |

| Analog 1 | CH3 | 2.3 | 1300 | 1200 | 1100 |

| Analog 2 | C2H5 | 1.8 | 2100 | 1800 | 1600 |

| Analog 3 | n-C3H7 | 2.5 | 3500 | 2800 | 2500 |

| Analog 4 | i-C3H7 | 4.1 | 4200 | 3600 | 3100 |

| Analog 5 | c-C3H5 | 3.2 | 2800 | 2400 | 2000 |

Data for analogs 1-5 are derived from the structure-activity relationship studies of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides.

Table 2: Selectivity Ratios of LY344864 and Analogs

| Compound | 5-HT1A/5-HT1F | 5-HT1B/5-HT1F | 5-HT1D/5-HT1F |

| LY344864 | 88.3 | 91.7 | 93.3 |

| Analog 1 | 565.2 | 521.7 | 478.3 |

| Analog 2 | 1166.7 | 1000.0 | 888.9 |

| Analog 3 | 1400.0 | 1120.0 | 1000.0 |

| Analog 4 | 1024.4 | 878.0 | 756.1 |

| Analog 5 | 875.0 | 750.0 | 625.0 |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the structure-activity relationship studies of LY344864 and its analogs.

Radioligand Binding Assay for 5-HT1F Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1F receptor.

Materials:

-

Membrane Preparation: CHO-K1 cell membranes expressing the human recombinant 5-HT1F receptor.

-

Radioligand: [3H]-Sumatriptan (Specific Activity: ~80 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, 10 μM pargyline, pH 7.4.

-

Non-specific Binding (NSB) Agent: 10 μM Serotonin (5-HT).

-

Test Compounds: LY344864 and its analogs dissolved in an appropriate solvent (e.g., DMSO).

-

Scintillation Cocktail.

-

96-well microplates.

-

Filtration apparatus with glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation counter.

Procedure:

-

Assay Setup: To each well of a 96-well microplate, add the following in order:

-

50 μL of Assay Buffer.

-

50 μL of varying concentrations of the test compound or vehicle (for total binding) or 10 μM 5-HT (for non-specific binding).

-

50 μL of [3H]-Sumatriptan (final concentration ~2 nM).

-

50 μL of the 5-HT1F receptor membrane preparation (10-20 μg protein/well).

-

-

Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 200 μL of ice-cold Assay Buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Functional Assay: cAMP Inhibition

This protocol measures the functional activity of LY344864 and its analogs as agonists at the 5-HT1F receptor by quantifying the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation in cells expressing the receptor.

Materials:

-

Cell Line: HEK-293 cells stably transfected with the human 5-HT1F receptor.

-

Stimulating Agent: Forskolin.

-

Assay Medium: Serum-free DMEM containing 1 mM 3-isobutyl-1-methylxanthine (IBMX).

-

Test Compounds: LY344864 and its analogs.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed the HEK-293-5-HT1F cells into 96-well plates and grow to approximately 80-90% confluency.

-

Pre-incubation: Wash the cells with Assay Medium and pre-incubate with varying concentrations of the test compound for 15 minutes at 37°C.

-

Stimulation: Add forskolin (final concentration ~1 μM) to all wells except the basal control and incubate for an additional 15 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate concentration-response curves for the inhibition of forskolin-stimulated cAMP accumulation by the test compounds. Calculate the EC50 values (the concentration of the agonist that produces 50% of its maximal response) and the maximal inhibition (Emax) using non-linear regression analysis.

Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the 5-HT1F receptor and the experimental workflows for the binding and functional assays.

Caption: 5-HT1F Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

Initial Studies on the Therapeutic Potential of LY344864: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY344864 is a potent and selective agonist for the serotonin 5-HT1F receptor, a G-protein coupled receptor implicated in the pathophysiology of migraine and other neurological disorders. Initial preclinical studies have demonstrated its efficacy in animal models of migraine through a non-vasoconstrictive mechanism, a significant departure from the triptan class of drugs. Furthermore, emerging research suggests a novel role for LY344864 in ameliorating neuropathic pain by modulating mitochondrial biogenesis and reducing neuroinflammation. This technical guide provides a comprehensive overview of the foundational research on LY344864, presenting key quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms of action to support further investigation and drug development efforts.

Introduction to LY344864

LY344864 is a carbazole derivative identified as a high-affinity agonist for the 5-HT1F receptor. Its development was driven by the hypothesis that activation of the 5-HT1F receptor could provide anti-migraine effects without the cardiovascular liabilities associated with the vasoconstrictor 5-HT1B/1D receptors targeted by triptans. This document outlines the initial in vitro and in vivo studies that have characterized the pharmacological profile and therapeutic potential of LY344864.

Pharmacological Profile

Receptor Binding Affinity and Selectivity

LY344864 exhibits high affinity for the human 5-HT1F receptor with a Ki of 6 nM.[1][2] Its selectivity is a key feature, demonstrating significantly lower affinity for a wide range of other serotonin receptor subtypes and adrenergic receptors. This selectivity profile suggests a reduced potential for off-target effects.

Table 1: Receptor Binding Affinity (Ki) of LY344864 [1]

| Receptor | Ki (µM) |

| Human 5-HT1F | 0.006 |

| Human 5-HT1A | 0.530 |

| Human 5-HT1B | 0.549 |

| Human 5-HT1D | 0.575 |

| Human 5-HT1E | 1.415 |

| Human 5-HT2A | 3.499 |

| Human 5-HT2B | 1.695 |

| Human 5-HT2C | 3.499 |

| Human 5-HT3A | 3.935 |

| Human 5-HT7 | 4.851 |

| Rat α1-adrenergic | 5.06 |

| Rat α2-adrenergic | 3.69 |

Functional Activity

In functional assays, LY344864 behaves as a full agonist at the human 5-HT1F receptor. It inhibits forskolin-stimulated cyclic AMP (cAMP) accumulation in cells stably transfected with the 5-HT1F receptor, producing an effect comparable in magnitude to that of the endogenous ligand, serotonin.[2]

Therapeutic Potential in Migraine

The primary therapeutic target for LY344864 has been the acute treatment of migraine. The rationale is based on the expression of 5-HT1F receptors in the trigeminal ganglion and the proposed mechanism of inhibiting the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.

Preclinical Efficacy in Neurogenic Dural Inflammation

A key preclinical model for migraine is the electrical stimulation of the trigeminal ganglion, which leads to neurogenic dural inflammation, characterized by plasma protein extravasation. LY344864 has been shown to potently inhibit this process in rats.

Table 2: In Vivo Efficacy of LY344864 in a Rat Model of Neurogenic Dural Inflammation [1]

| Route of Administration | Efficacy (ID50) |

| Intravenous (i.v.) | 0.6 ng/kg |

| Oral (p.o.) | 1.2 ng/kg |

Importantly, unlike 5-HT1B/1D agonists, LY344864 does not cause vasoconstriction in isolated rabbit saphenous vein preparations, suggesting a safer cardiovascular profile.

Emerging Therapeutic Potential in Neuropathic Pain

Recent studies have explored the utility of 5-HT1F receptor agonists in other pain modalities, particularly neuropathic pain. This research points to a novel mechanism involving the modulation of mitochondrial function and neuroinflammation.

Attenuation of Mechanical Allodynia

In the spared nerve injury (SNI) model of neuropathic pain in rats, activation of the 5-HT1F receptor has been shown to ameliorate mechanical allodynia. While specific dose-response data for LY344864 in this model is not yet fully characterized in published literature, the selective 5-HT1F receptor agonist lasmiditan has demonstrated a significant and dose-dependent increase in paw withdrawal threshold.[3] This suggests a class effect for 5-HT1F agonists in this pain modality.

Induction of Mitochondrial Biogenesis and Suppression of Neuroinflammation

The analgesic effects of 5-HT1F receptor activation in neuropathic pain are linked to the induction of mitochondrial biogenesis and the suppression of neuroinflammation in the spinal cord.[3] The proposed signaling pathway involves the upregulation of key regulators of mitochondrial biogenesis.

Activation of the 5-HT1F receptor is hypothesized to initiate a signaling cascade that leads to the increased expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PGC-1α, in turn, promotes the expression of nuclear respiratory factor 1 (NRF1) and mitochondrial transcription factor A (TFAM), which are essential for the transcription and replication of mitochondrial DNA. Studies with LY344864 have shown increased mRNA and protein expression of these markers in various brain regions.[2]

Experimental Protocols

Radioligand Binding Assay for 5-HT1F Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound, such as LY344864, for the 5-HT1F receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT1F receptor (e.g., HEK293 cells).

-

Radioligand (e.g., [3H]5-HT).

-

Test compound (LY344864).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., 10 µM serotonin).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1F receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-